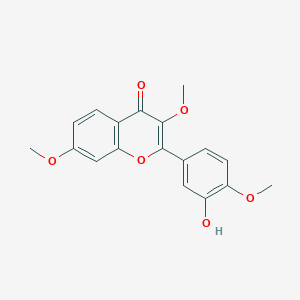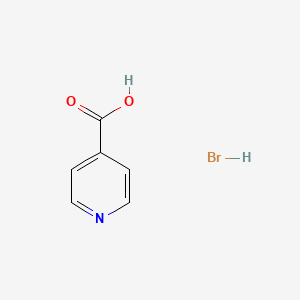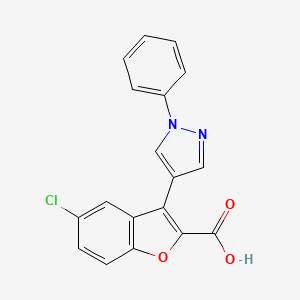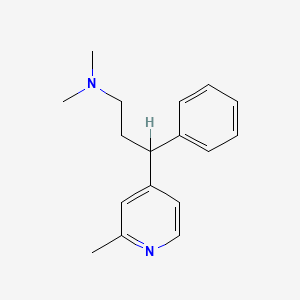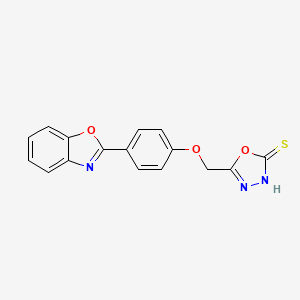
1,3,4-Oxadiazole-2(3H)-thione, 5-((4-(2-benzoxazolyl)phenoxy)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Oxadiazole-2(3H)-thione, 5-((4-(2-benzoxazolyl)phenoxy)methyl)- is a heterocyclic compound that belongs to the oxadiazole family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole-2(3H)-thione derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or related reagents. One common method involves the reaction of hydrazides with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole-2(3H)-thione derivatives may involve similar synthetic routes but on a larger scale. The choice of reagents, solvents, and reaction conditions can be optimized to improve yield and purity. Additionally, industrial processes may incorporate continuous flow techniques and advanced purification methods to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole-2-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the oxadiazole ring to form corresponding hydrazides or amines using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the oxadiazole ring, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in solvents like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents such as ethanol or tetrahydrofuran (THF) under mild conditions.
Major Products
The major products formed from these reactions include oxadiazole-2-oxides, hydrazides, amines, and various substituted oxadiazole derivatives, depending on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives varies depending on their specific application. In biological systems, these compounds often interact with molecular targets such as enzymes, receptors, and nucleic acids. The interaction can lead to inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid processes, ultimately resulting in the desired therapeutic or biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Oxadiazole-2(3H)-thione derivatives: Similar compounds with variations in the substituents on the oxadiazole ring.
1,2,4-Oxadiazoles: Another class of oxadiazole derivatives with different ring positions.
1,3,4-Thiadiazoles: Compounds with a sulfur atom replacing one of the nitrogen atoms in the oxadiazole ring.
Uniqueness
1,3,4-Oxadiazole-2(3H)-thione, 5-((4-(2-benzoxazolyl)phenoxy)methyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoxazole moiety enhances its potential interactions with biological targets, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
100476-50-4 |
|---|---|
Molekularformel |
C16H11N3O3S |
Molekulargewicht |
325.3 g/mol |
IUPAC-Name |
5-[[4-(1,3-benzoxazol-2-yl)phenoxy]methyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C16H11N3O3S/c23-16-19-18-14(22-16)9-20-11-7-5-10(6-8-11)15-17-12-3-1-2-4-13(12)21-15/h1-8H,9H2,(H,19,23) |
InChI-Schlüssel |
GYBBMXSOLNGVNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)OCC4=NNC(=S)O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


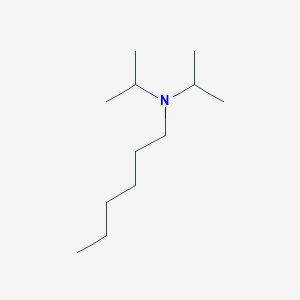
![1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14342352.png)


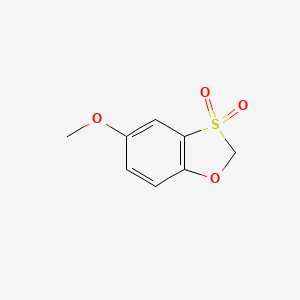
![N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea](/img/structure/B14342372.png)

![N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide](/img/structure/B14342390.png)
